3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine
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Overview
Description
3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various targets, such as d and f metal coordination complexes
Mode of Action
It has been found that similar compounds can form complexes with various metals . This suggests that 3-Methyl-2-(1,2,4-triazol-1-yl)pyridine may interact with its targets through complex formation, leading to changes in the target’s function or activity.
Biochemical Pathways
Similar compounds have been found to have anticancer properties, suggesting that they may affect pathways related to cell growth and proliferation .
Pharmacokinetics
Similar compounds have been found to have good bioavailability
Result of Action
Similar compounds have been found to have anticancer properties, suggesting that they may induce cell death or inhibit cell growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-2-(1,2,4-triazol-1-yl)pyridine. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
It is known that 2-(1H-1,2,4-triazol-3-yl)pyridines are stronger σ-donors and weaker π-acceptors . This suggests that 3-Methyl-2-(1,2,4-triazol-1-yl)pyridine might interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It is known that depending on the conditions, 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine can provide both N1 and N4 for coordination with ruthenium . This suggests that 3-Methyl-2-(1,2,4-triazol-1-yl)pyridine might have similar binding interactions with biomolecules.
Preparation Methods
The synthesis of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine typically involves a multi-step process. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3-methylpyridine and 1,2,4-triazole in the presence of a suitable catalyst can yield the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .
Chemical Reactions Analysis
3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides
Scientific Research Applications
3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Comparison with Similar Compounds
3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine can be compared with other similar compounds, such as:
2-(1H-1,2,4-Triazol-3-yl)pyridine: This compound has a similar structure but differs in the position of the triazole ring, which can affect its chemical reactivity and coordination behavior.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound features two triazole rings and is used in supramolecular chemistry and coordination chemistry due to its ability to form stable complexes with a wide range of metals.
3,5-Bis(1,2,4-triazol-1-yl)pyridine: This compound has two triazole rings at different positions, which can influence its photoluminescence properties and its use in material science.
Properties
IUPAC Name |
3-methyl-2-(1,2,4-triazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-7-3-2-4-10-8(7)12-6-9-5-11-12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZOMZYLONOZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341850-84-7 |
Source
|
Record name | 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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